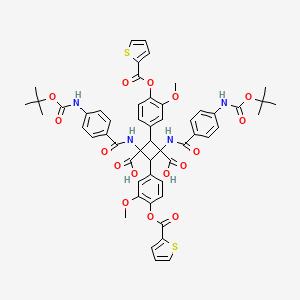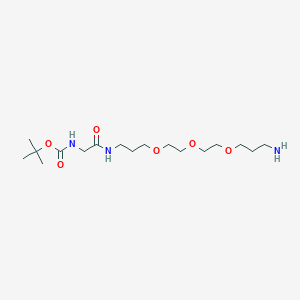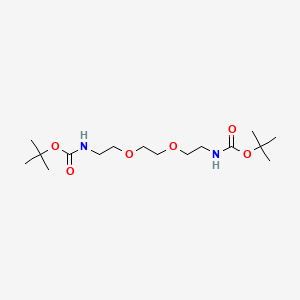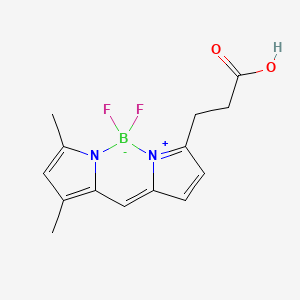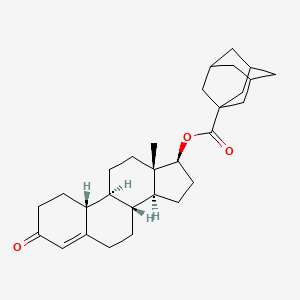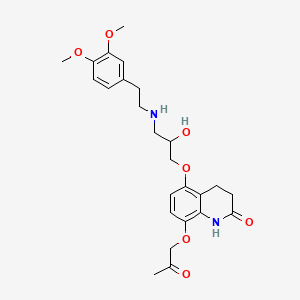
双氨氧基-PEG3
描述
Bis-aminooxy-PEG3 is a polyethylene glycol derivative containing two aminooxy groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic polyethylene glycol spacer in Bis-aminooxy-PEG3 increases its solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery applications .
科学研究应用
Bis-aminooxy-PEG3 has a wide range of applications in scientific research, including:
作用机制
Target of Action
Bis-aminooxy-PEG3 is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-aminooxy-PEG3 acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis-aminooxy-PEG3 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Bis-aminooxy-PEG3 (via PROTACs) can selectively degrade specific proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of Bis-aminooxy-PEG3 is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.
Action Environment
The action of Bis-aminooxy-PEG3 is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the compound and its ability to form PROTACs Additionally, the presence of other molecules could potentially interfere with its binding to the E3 ligase or the target protein
生化分析
Biochemical Properties
Bis-aminooxy-PEG3 plays a significant role in biochemical reactions, particularly in bioconjugation . The aminooxy groups interact with aldehydes to form oxime bonds . If a reductant is used, it will form a hydroxylamine linkage .
Cellular Effects
The hydrophilic PEG spacer in Bis-aminooxy-PEG3 increases its solubility in aqueous media, which can influence cell function
Molecular Mechanism
The molecular mechanism of Bis-aminooxy-PEG3 primarily involves its aminooxy groups. These groups can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This ability to form bonds with aldehydes is a key aspect of its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-aminooxy-PEG3 typically involves the reaction of polyethylene glycol with aminooxy compoundsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Bis-aminooxy-PEG3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions: Bis-aminooxy-PEG3 undergoes several types of chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form nitroso compounds.
Substitution: The aminooxy groups react with aldehydes and ketones to form stable oxime linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The reaction with aldehydes and ketones typically occurs under mild acidic conditions to form oxime linkages.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Oxime linkages.
相似化合物的比较
Bis-aminooxy-PEG4: Contains an additional ethylene glycol unit, providing a longer spacer.
Bis-aminooxy-PEG8: Contains multiple ethylene glycol units, offering even greater flexibility and solubility.
Uniqueness: Bis-aminooxy-PEG3 is unique due to its optimal balance of hydrophilicity and flexibility, making it highly effective in bioconjugation and drug delivery applications. Its specific length and functional groups provide a versatile platform for the synthesis of various bioconjugates and PROTACs .
属性
IUPAC Name |
O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJMPNILLCRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


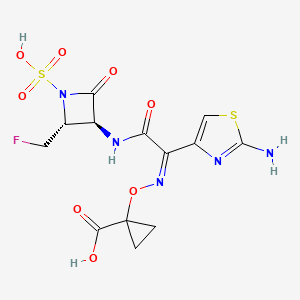
![7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B1667347.png)
